SCH412348: A Technical Guide to its Adenosine A2A Receptor Binding Affinity
SCH412348: A Technical Guide to its Adenosine A2A Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of SCH412348 for the adenosine A2A receptor. It is designed to be an in-depth resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Core Data Presentation: Binding Affinity of SCH412348
SCH412348 is a potent and highly selective antagonist of the human adenosine A2A receptor.[] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the A2A receptor.
| Compound | Receptor | Species | Assay Type | Kᵢ (nM) | Selectivity | Reference |
| SCH412348 | Adenosine A2A | Human | Competition Binding | 0.6 | >1000-fold over other adenosine receptors | Hodgson et al., 2009 |
Experimental Protocols
The determination of the binding affinity of SCH412348 for the adenosine A2A receptor is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology representative of such an experiment.
Radioligand Binding Assay for Adenosine A2A Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., SCH412348) for the human adenosine A2A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
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Cell Membranes: Membranes prepared from a stable cell line, such as Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human adenosine A2A receptor.
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Radioligand: A high-affinity A2A receptor radioligand, for example, [³H]ZM241385 or [³H]CGS 21680.
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Test Compound: SCH412348.
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Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., 10 µM ZM241385 or NECA) to determine non-specific binding.
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Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.
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Filtration Apparatus: A cell harvester and glass fiber filters.
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Scintillation Counter: For measuring radioactivity.
Procedure:
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Membrane Preparation:
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Culture HEK293 cells stably expressing the human A2A receptor.
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Harvest the cells and homogenize them in an ice-cold buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
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Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 20-40 µ g/well .
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Assay Setup:
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In a 96-well plate, add the following to each well:
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50 µL of assay buffer.
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25 µL of the radioligand at a fixed concentration (typically at or near its Kd value).
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25 µL of varying concentrations of the test compound (SCH412348) or the non-specific binding control.
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100 µL of the cell membrane suspension.
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Incubation:
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Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
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Filtration:
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Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
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Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
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Quantification:
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Place the filters in scintillation vials with a scintillation cocktail.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding (counts from wells with the high concentration of unlabeled ligand) from the total binding (counts from wells with no test compound).
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Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
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Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Adenosine A2A Receptor Signaling Pathway
Caption: Canonical A2A receptor signaling pathway.
